molecular formula C17H11FN2O7 B584222 1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol CAS No. 1346599-32-3

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol

Cat. No.: B584222
CAS No.: 1346599-32-3
M. Wt: 378.305
InChI Key: PSAPRZKMYHUOSK-LNFUJOGGSA-N
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Description

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol is a synthetic organic compound that features a combination of fluorophenoxy, dinitrobenzoate, and butynol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol typically involves multiple steps:

    Formation of 4-Fluorophenoxy-d4:

    Synthesis of 3,5-Dinitrobenzoate: This involves nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions.

    Coupling Reaction: The final step involves coupling the fluorophenoxy and dinitrobenzoate intermediates with a butynol moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol can undergo various chemical reactions, including:

    Oxidation: The butynol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy and dinitrobenzoate groups could play a role in binding to molecular targets, while the butynol moiety could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenoxy)-2-(3,5-dinitrobenzoate)3-butyn-2-ol: Lacks the deuterium labeling.

    1-(4-Chlorophenoxy)-2-(3,5-dinitrobenzoate)3-butyn-2-ol: Substitutes chlorine for fluorine.

    1-(4-Fluorophenoxy)-2-(3,5-dinitrobenzoate)3-butyn-1-ol: Variation in the position of the hydroxyl group.

Uniqueness

1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol is unique due to the presence of deuterium labeling, which can be useful in tracing studies and understanding metabolic pathways. The combination of fluorophenoxy and dinitrobenzoate groups also provides distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

1346599-32-3

Molecular Formula

C17H11FN2O7

Molecular Weight

378.305

IUPAC Name

1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D

InChI Key

PSAPRZKMYHUOSK-LNFUJOGGSA-N

SMILES

C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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